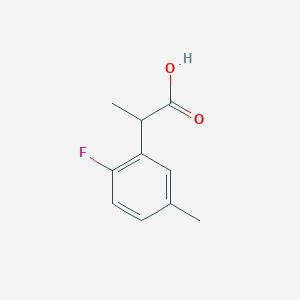

2-(2-Fluoro-5-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(2-fluoro-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

QDDARYXIVRVDNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling and Thermodynamic Modeling of Fluorinated Phenylpropanoic Acids

Executive Summary

Fluorinated phenylpropanoic acids—specifically 3-(2-fluorophenyl)propanoic acid , 3-(3-fluorophenyl)propanoic acid , and 3-(4-fluorophenyl)propanoic acid —are critical building blocks in the synthesis of metabolic-stable pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom alters the lipophilicity (

This technical guide provides a rigorous framework for determining, modeling, and applying solubility data for these compounds. Unlike standard protocols, this guide emphasizes the thermodynamic causality governing dissolution and provides a self-validating workflow for process optimization.[1]

Physicochemical Profile & Thermodynamic Fundamentals

To design an effective crystallization or purification process, one must first understand the solute's solid-state properties.[1] The fluorination of the phenyl ring introduces a strong dipole and increases the melting point compared to the non-fluorinated parent, indicating higher lattice energy and generally lower solubility in non-polar solvents.[1]

Comparative Properties Table

| Compound | CAS No.[2][3][4][5][6][7][8] | Melting Point ( | Molecular Weight | Key Solubility Characteristics |

| 3-(4-Fluorophenyl)propanoic acid | 459-31-4 | 86–91 °C | 168.17 g/mol | High in DMSO/Alcohols; Low in Water.[1] |

| 3-(2-Fluorophenyl)propanoic acid | 1643-26-1 | 76 °C | 168.17 g/mol | Slightly lower |

| Hydrocinnamic acid (Parent) | 501-52-0 | 45–48 °C | 150.17 g/mol | Lower lattice energy; higher general solubility. |

| 4-Fluorocinnamic acid | 14290-86-9 | 193–197 °C | 166.15 g/mol | Rigid double bond drastically increases |

Thermodynamic Theory

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the liquid solution. The fundamental relationship is described by the Modified Apelblat Equation , which is empirically superior for correlating solubility data of polar organic acids:

Where:

- is the mole fraction solubility.[1]

- is the absolute temperature (K).[1]

- are empirical model parameters representing the non-ideality of the solution.[1]

Process Insight: A positive enthalpy of solution (

Experimental Protocol: Dynamic Laser Monitoring

For high-precision solubility determination, we utilize a Dynamic Laser Monitoring Method .[1] This technique eliminates the sampling errors associated with gravimetric methods and provides a continuous solubility curve.[1]

Equipment & Materials

-

Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath (

K). -

Detection: Laser transmissometer (He-Ne laser, 632.8 nm) and photodetector.

-

Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone (Analytical Grade, dried over molecular sieves).

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of the fluorinated acid (e.g., 3-(4-fluorophenyl)propanoic acid) into the vessel. Add a known initial mass ( -

Equilibration: Set the stirrer speed to 400 rpm. Heat the mixture until the solid completely dissolves (laser transmission reaches 100%).

-

Cooling (Nucleation): Slowly cool the solution at a rate of 0.1 K/min. Record the temperature (

) where the laser transmission drops sharply (onset of turbidity). -

Heating (Dissolution): Re-heat the suspension at 0.1 K/min. Record the temperature (

) where transmission returns to maximum.-

Self-Validation Check: The hysteresis between

and

-

-

Iteration: Add a small increment of solvent (

) to the vessel and repeat steps 2-4 to obtain the next data point on the curve.

Figure 1: Iterative Dynamic Laser Monitoring workflow for high-precision solubility determination.

Thermodynamic Modeling & Data Analysis

Once the experimental mole fraction (

Data Fitting Strategy

We employ a multi-model approach to ensure robustness. The Apelblat equation typically provides the highest

Workflow for Parameter Extraction:

-

Convert mass/volume data to mole fraction (

).[1] -

Perform non-linear regression using the Apelblat model:

.[1] -

Calculate Relative Average Deviation (RAD) to assess fit quality.[1]

Thermodynamic Functions

From the van't Hoff plot (

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

): Driving force for dissolution in polar solvents.

Figure 2: Computational logic for extracting thermodynamic parameters from solubility data.

Application: Crystallization Process Design

The solubility difference between the fluorinated product and its impurities is the basis for purification.[1]

Solvent Selection Guide

Based on the polarity and hydrogen-bonding capability of 3-(4-fluorophenyl)propanoic acid:

-

Methanol/Ethanol: High solubility.[3] Good for reaction solvents but poor for high-yield crystallization (yield loss to mother liquor).[1]

-

Ethyl Acetate: Moderate solubility. Excellent for cooling crystallization.[1]

-

Toluene/Hexane: Low solubility. Used as anti-solvents to force precipitation.[1]

Recommended Purification Workflow

For a crude mixture containing 3-(4-fluorophenyl)propanoic acid:

-

Dissolution: Dissolve crude solid in Ethyl Acetate at reflux (

C). -

Filtration: Hot filtration to remove insoluble inorganic salts.[1]

-

Cooling: Controlled cooling to

C. The steep solubility curve in ethyl acetate ensures high recovery.[1] -

Anti-solvent (Optional): If yield is low, add Hexane (ratio 1:3) at the cloud point.[1]

References

-

TCI Chemicals. (2024).[1] Product Specification: 3-(4-Fluorophenyl)propionic Acid. Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet & Properties: 3-(4-Fluorophenyl)propionic acid. Retrieved from [5]

-

National Institute of Standards and Technology (NIST). (2023). 3-(4-Fluorophenyl)propionic acid - Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [9]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. Hydrocinnamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Hydrocinnamic acid 99 501-52-0 [sigmaaldrich.com]

- 4. 3-(2-Fluorophenyl)propionic acid | 1643-26-1 [sigmaaldrich.com]

- 5. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 65487-32-3|2-(3-Fluorophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

Technical Whitepaper: Physicochemical Profiling of 2-(2-Fluoro-5-methylphenyl)propanoic Acid

This guide provides an in-depth technical analysis of the physicochemical properties of 2-(2-Fluoro-5-methylphenyl)propanoic acid , a specialized intermediate in medicinal chemistry.

Executive Summary

This guide details the lipophilicity (LogP/LogD) and acid dissociation constant (pKa) of This compound . As a fluorinated derivative of the 2-arylpropionic acid class (structurally analogous to "profen" NSAIDs), its physicochemical profile is critical for predicting membrane permeability, protein binding, and solubility in early-stage drug discovery.

This document provides:

-

Predicted Values: Based on quantitative structure-property relationships (QSPR).

-

Mechanistic Analysis: The impact of the ortho-fluoro and meta-methyl substituents on acidity and lipophilicity.

-

Experimental Protocols: Standardized methodologies for empirical validation.

Chemical Identity & Structural Context[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1250482-13-3 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Structural Class | 2-Arylpropionic Acid (Chiral center at C2) |

| Key Substituents | 2-Fluoro (Electron-withdrawing), 5-Methyl (Lipophilic/Electron-donating) |

Structural Insight: The molecule features a propanoic acid tail attached to a phenyl ring.[1][2] The ortho-fluorine atom creates a specific steric and electronic environment that modulates the acidity of the carboxylic acid, while the meta-methyl group primarily influences the hydrophobic surface area.

Physicochemical Analysis

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of the molecule at physiological pH (7.4). For 2-arylpropionic acids, the typical pKa range is 3.5 – 4.5.

-

Predicted pKa: 3.9 ± 0.3

-

Dominant Species at pH 7.4: Anionic (Carboxylate form, >99.9%)

Mechanistic Rationale:

-

Inductive Effect (-I): The fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity (lowering pKa) compared to the non-fluorinated analog (Hydratropic acid, pKa ~4.3).

-

Methyl Effect (+I): The methyl group at the meta position (C5) is weakly electron-donating. Its effect on the carboxyl group is minimal due to distance, offering a negligible increase in pKa.

-

Net Result: The acid-strengthening effect of the ortho-fluorine dominates, resulting in a pKa slightly lower than typical profens (e.g., Ibuprofen pKa ~4.4).

Lipophilicity (LogP & LogD)

Lipophilicity determines the compound's ability to cross cell membranes via passive diffusion.

-

Predicted LogP (Neutral Species): 2.6 ± 0.4

-

Predicted LogD (pH 7.4): -0.5 to 0.1 (Due to ionization)

Mechanistic Rationale:

-

Baseline: 2-Phenylpropanoic acid has a LogP of ~2.3.[1]

-

Substituent Contributions:

-

Methyl Group: Adds ~0.5 log units (hydrophobic).

-

Fluoro Group: Adds ~0.1–0.2 log units (lipophilic but polarizable).

-

-

Distribution Coefficient (LogD): At physiological pH (7.4), the compound is almost entirely ionized (pKa ~3.9). Ionized species have significantly lower lipophilicity.

-

Calculation:

-

Since

, the correction factor is substantial, dropping the effective lipophilicity into the hydrophilic range.

-

Experimental Methodologies (Protocols)

To validate the predicted values, the following standardized protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa using a Sirius T3 or similar autotitrator.

-

Sample Preparation: Dissolve 1–2 mg of pure compound in 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

-

Titration: Perform acid-base titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Data Processing:

-

Plot the Bjerrum difference curve.

-

Extrapolate the Yasuda-Shedlovsky plot (if co-solvent used) to 0% solvent to obtain aqueous pKa.

-

Protocol B: Shake-Flask LogP Determination

Objective: Measure the partition coefficient between n-octanol and water.

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase (buffered to pH 2.0 to ensure the neutral species dominates).

-

Separation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (C18 column, detection at 254 nm).

-

Calculation:

.

Workflow Diagram

The following diagram illustrates the decision tree for physicochemical profiling.

Figure 1: Workflow for the experimental determination of pKa and LogP values.

Pharmacokinetic Implications

Understanding the physicochemical profile allows for the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) behavior:

-

Absorption:

-

At the acidic pH of the stomach (pH 1.5–2.0), the compound exists primarily in its neutral form (pH < pKa). This maximizes lipophilicity (LogP ~2.6), favoring rapid passive diffusion across the gastric mucosa.

-

In the small intestine (pH 6.0–7.4), the compound ionizes. However, the high surface area and dynamic equilibrium typically ensure continued absorption.

-

-

Protein Binding:

-

Compounds with this lipophilicity and anionic character often exhibit high plasma protein binding (>90%), primarily to albumin. This is characteristic of the profen class.

-

-

Metabolism:

-

The 5-methyl group is a potential site for metabolic oxidation (CYP450-mediated hydroxylation to a benzyl alcohol/carboxylic acid).

-

The chiral center at C2 suggests the potential for metabolic inversion (R- to S- enantiomer conversion), a known phenomenon in 2-arylpropionic acids.

-

References

-

Compound Identification: this compound. CAS Registry No. 1250482-13-3. Available from: and .

-

Patent Literature: Substituted 2-phenylpropionic acid derivatives as pharmaceutical intermediates. World Intellectual Property Organization, WO2013/87579 A1, 2013.[3]

- pKa Determination Methodology: Avdeef, A. (2012).

-

Lipophilicity Standards: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. .

-

Comparative Data (Flurbiprofen): DrugBank Online: Flurbiprofen. Accession Number DB00712. Available from: .

Sources

The Fluorine Factor: Advanced Handling of Fluorinated Carboxylic Acids

Executive Summary: The Inductive Trap

Fluorinated carboxylic acids (FCAs) are the workhorses of modern peptide synthesis, medicinal chemistry, and surfactant engineering. However, they present a dual-threat profile that often traps unwary researchers:

-

The pKa Shift: The high electronegativity of fluorine creates a massive inductive effect, transforming weak organic acids into super-acids capable of immediate, full-thickness tissue necrosis.

-

The Persistence Paradox: While short-chain FCAs like Trifluoroacetic acid (TFA) are acutely corrosive, long-chain variants (like PFOA) act as "forever chemicals," posing chronic bioaccumulation risks that require entirely different disposal protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a causal, mechanism-based handling protocol for researchers in drug development.

Physicochemical Hazards: The "Fluorine Effect"

To respect the chemical, one must understand the mechanism of its aggression. The substitution of hydrogen with fluorine dramatically lowers the pKa, increasing acidity by orders of magnitude.

Table 1: Comparative Acidity and Hazard Profile

Note the logarithmic increase in acidity (acid strength) as fluorine content increases.

| Compound | Formula | pKa (Approx) | Acid Strength Relative to Acetic Acid | Primary Hazard |

| Acetic Acid | 4.76 | 1x (Baseline) | Irritant | |

| Monofluoroacetic Acid | 2.59 | ~150x | Highly Toxic (Metabolic Poison) | |

| Difluoroacetic Acid | 1.24 | ~3,300x | Corrosive | |

| Trifluoroacetic Acid (TFA) | 0.23 | ~34,000x | Severely Corrosive / Volatile | |

| Perfluorooctanoic Acid (PFOA) | ~0-1 | ~10,000x | Bioaccumulative / Teratogenic |

Scientific Insight: The electron-withdrawing nature of the

Barrier Analysis: The Glove Permeation Fallacy

The most common error in FCA handling is the assumption that standard nitrile examination gloves provide adequate protection. They do not.

The Permeation Mechanism

Small, polar, fluorinated molecules like TFA can permeate thin nitrile networks within minutes. Once inside the glove, the occlusion effect increases the skin absorption rate, leading to severe burns that may not be immediately painful due to nerve damage.

Table 2: Glove Compatibility Matrix (Concentrated TFA)

| Glove Material | Thickness | Breakthrough Time | Recommendation |

| Disposable Nitrile | 4-6 mil | < 5-10 mins | UNSAFE for direct handling. Splash protection only. |

| Double Nitrile | 8-12 mil | ~15-30 mins | Acceptable for minor manipulations; change immediately upon splash. |

| Butyl Rubber | 15-25 mil | > 480 mins | Standard for bulk pouring/waste handling. |

| Laminate (Silver Shield) | 2.7 mil | > 480 mins | Gold Standard for spill cleanup. |

| Neoprene | 20 mil | ~60-120 mins | Variable. Not recommended as primary barrier. |

Critical Protocol: For peptide cleavage or rotovap operations involving TFA, use the "Double-Glove, Color-Code" method:

Inner Layer: Bright colored nitrile (e.g., orange).

Outer Layer: Standard blue/purple nitrile (or Butyl for bulk). Logic: If the inner glove changes color or you feel a cooling sensation, the barrier is breached.

Operational Protocol: Peptide Cleavage & Synthesis

The following workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Weighing

-

Vapor Control: TFA has a high vapor pressure (11 kPa at 20°C). All weighing must occur inside a certified fume hood.

-

The "Drop of Doom": A single drop of TFA on the threads of a glass bottle will weld the cap shut over time (due to polymer degradation or salt formation) or cause the cap to crack.

-

Technique: Wipe the bottle threads with a dry Kimwipe before recapping.

-

Phase 2: The Reaction (Acidolysis)

-

Exotherm Management: Diluting TFA is exothermic. When preparing cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O), add TFA last and slowly.

-

Vessel Selection:

-

Short-term: Borosilicate glass is acceptable.

-

Long-term/Heating: Use PFA (Perfluoroalkoxy) or PTFE vessels. TFA can leach ions from lower-quality glass over time, interfering with sensitive LC-MS downstream.

-

Phase 3: Removal (Rotary Evaporation)

This is the highest risk phase for equipment damage and exposure.

-

Trap Setup: Use a secondary cold trap (dry ice/acetone) between the rotovap and the pump. TFA vapors will destroy standard rubber diaphragms in vacuum pumps.

-

Neutralization: Do not vent TFA vapors directly into the hood atmosphere if possible. Direct the pump exhaust into a scrubbing solution (saturated sodium bicarbonate).

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling FCAs, distinguishing between acute corrosive risks (TFA) and chronic bioaccumulation risks (PFOA/PFAS).

Caption: Decision matrix separating acute corrosive handling (TFA) from chronic persistence management (PFOA).

Emergency Response & The "HF Confusion"

A critical misunderstanding in safety protocols is the conflation of TFA with Hydrofluoric Acid (HF) .

Clarification

-

TFA is NOT HF: TFA does not dissociate to release free fluoride ions (

) in water under physiological conditions. It causes acid burns, not the deep, calcium-scavenging bone necrosis associated with HF. -

The Exception (Acyl Fluorides): If you are using reagents that generate acyl fluorides (e.g., during peptide coupling with fluorinating agents), moisture will hydrolyze them to release HF. In that specific case, HF protocols apply.

TFA Exposure Protocol

-

Skin Contact:

-

Immediate: Flush with tepid water for minimum 15 minutes .

-

Do NOT apply Calcium Gluconate gel (unless HF co-contaminants are suspected). Calcium gluconate is ineffective for pure organic acid burns and may delay effective irrigation.

-

Medical: Seek evaluation for full-thickness burns, which may appear deceptively minor initially (white/coagulated skin).

-

-

Inhalation:

-

Move to fresh air immediately. TFA vapors cause severe edema (fluid in lungs). If coughing persists, medical observation is required to prevent delayed pulmonary edema.

-

Waste Management: The "Forever Chemical" Divergence

Disposal must be segregated based on the environmental half-life of the compound.

Workflow for TFA (Short Chain)

TFA is biodegradable under specific conditions but is generally treated as a corrosive acid waste.

-

Segregation: Keep separate from basic waste (e.g., amines, hydroxides). Mixing concentrated TFA with basic waste creates a violent exotherm that can rupture waste containers.

-

Neutralization (In-Lab):

Workflow for PFOA/PFAS (Long Chain)

Strict Zero-Discharge Policy.

-

Incineration: PFOA does not degrade in standard water treatment. It must be collected in a dedicated container labeled "PFAS Waste."

-

Destruction: Must be sent to facilities capable of high-temperature incineration (>1100°C) to break the Carbon-Fluorine bond.

Caption: Waste segregation logic ensuring "Forever Chemicals" are not released into standard wastewater streams.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6426, Trifluoroacetic Acid. PubChem. [Link]

-

European Chemicals Agency (ECHA). Perfluorooctanoic acid (PFOA) - Substance Information and REACH Restrictions. [Link]

-

U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link][3][4][5][6]

-

Sigurdsson, H. H., et al. Chemical burns caused by trifluoroacetic acid.[7][8] Journal of Plastic Surgery and Hand Surgery. (Clinical distinction between TFA and HF burns). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 3. epa.gov [epa.gov]

- 4. montrose-env.com [montrose-env.com]

- 5. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]

- 6. Waste Containing PFAS | | Wisconsin DNR [dnr.wisconsin.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical burns caused by trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Fluoro-5-methylphenyl)propanoic Acid from p-Xylene

For: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluoro-5-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its structural motif, a substituted phenylpropanoic acid, is found in a variety of biologically active molecules. This document provides a comprehensive guide to the multi-step synthesis of this compound starting from the readily available and inexpensive bulk chemical, p-xylene. The described synthetic pathway is designed to be robust and scalable, with detailed protocols and explanations of the underlying chemical principles for each transformation.

Overall Synthetic Strategy

The synthesis of this compound from p-xylene necessitates a series of strategic chemical transformations to introduce the required functional groups with the correct regiochemistry. The chosen pathway involves an initial nitration of p-xylene, followed by reduction of the nitro group to an amine. The crucial fluorine atom is then introduced via a Balz-Schiemann reaction. Subsequent benzylic bromination of one of the methyl groups sets the stage for the final construction of the propanoic acid side chain through a malonic ester synthesis.

Figure 1: Proposed synthetic route for this compound from p-xylene.

Experimental Protocols

Step 1: Nitration of p-Xylene to 2-Nitro-1,4-dimethylbenzene

Principle: Electrophilic aromatic substitution is employed to introduce a nitro group onto the p-xylene ring. The methyl groups are activating and ortho-, para-directing. Nitration of p-xylene predominantly yields the 2-nitro isomer.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| p-Xylene | 106.17 | 50.0 g | 0.471 |

| Nitric Acid (fuming) | 63.01 | 35.0 mL | ~0.83 |

| Sulfuric Acid (conc.) | 98.08 | 50.0 mL | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Sodium Bicarbonate (sat. soln.) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-xylene (50.0 g, 0.471 mol) and dichloromethane (100 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (50.0 mL) dropwise while maintaining the temperature below 10 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (35.0 mL) to dichloromethane (50 mL).

-

Add the nitrating mixture dropwise to the reaction flask over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Carefully pour the reaction mixture over crushed ice (approx. 500 g).

-

Separate the organic layer and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitro-1,4-dimethylbenzene as a yellow oil.

Purification: The crude product can be purified by vacuum distillation.

Step 2: Reduction of 2-Nitro-1,4-dimethylbenzene to 2,5-Dimethylaniline

Principle: The nitro group is reduced to a primary amine using a metal catalyst and a hydrogen source, in this case, catalytic hydrogenation. This method is generally high-yielding and produces clean products.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 2-Nitro-1,4-dimethylbenzene | 151.16 | 60.0 g | 0.397 |

| Palladium on Carbon (10%) | - | 1.0 g | - |

| Ethanol | 46.07 | 300 mL | - |

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

-

In a hydrogenation vessel, dissolve 2-nitro-1,4-dimethylbenzene (60.0 g, 0.397 mol) in ethanol (300 mL).

-

Carefully add 10% palladium on carbon (1.0 g).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to obtain 2,5-dimethylaniline as a dark oil, which may solidify upon standing.

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Step 3: Synthesis of 2-Fluoro-1,4-dimethylbenzene via Balz-Schiemann Reaction

Principle: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[3][4][5] It involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 2,5-Dimethylaniline | 121.18 | 40.0 g | 0.330 |

| Tetrafluoroboric Acid (48% aq.) | 87.81 | 100 mL | ~0.57 |

| Sodium Nitrite | 69.00 | 24.0 g | 0.348 |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

In a beaker, dissolve 2,5-dimethylaniline (40.0 g, 0.330 mol) in tetrafluoroboric acid (100 mL, 48% aqueous solution) and cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (24.0 g, 0.348 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitate by filtration and wash it with cold water, followed by cold diethyl ether.

-

Dry the diazonium salt in a vacuum desiccator.

-

Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.

-

Gently heat the dry diazonium salt in a flask until the vigorous evolution of nitrogen gas ceases.

-

The resulting crude 2-fluoro-1,4-dimethylbenzene is a dark liquid.

Purification: The product can be purified by steam distillation followed by fractional distillation.

Step 4: Benzylic Bromination of 2-Fluoro-1,4-dimethylbenzene

Principle: A free-radical chain reaction is used to selectively brominate one of the benzylic methyl groups.[6][7] N-Bromosuccinimide (NBS) is a convenient reagent for this transformation, and a radical initiator like benzoyl peroxide is used to start the reaction. The regioselectivity of this step can be a challenge as there are two benzylic positions. The electronic effect of the fluorine atom may provide some selectivity, but a mixture of isomers is possible.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 2-Fluoro-1,4-dimethylbenzene | 124.16 | 30.0 g | 0.242 |

| N-Bromosuccinimide (NBS) | 177.98 | 43.0 g | 0.242 |

| Benzoyl Peroxide | 242.23 | 0.5 g | 0.002 |

| Carbon Tetrachloride | 153.82 | 250 mL | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-1,4-dimethylbenzene (30.0 g, 0.242 mol), N-bromosuccinimide (43.0 g, 0.242 mol), and carbon tetrachloride (250 mL).

-

Add benzoyl peroxide (0.5 g) to the mixture.

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

-

Continue refluxing until all the solid NBS (which is denser than the solvent) is replaced by succinimide (which is less dense and will float).

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzyl bromide.

Purification: The product mixture, potentially containing the desired 1-(bromomethyl)-2-fluoro-5-methylbenzene and its isomer, can be purified by vacuum distillation. Careful fractional distillation may be required to separate the isomers.

Step 5: Synthesis of this compound via Malonic Ester Synthesis

Principle: The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides.[8][9][10] The benzyl bromide is used to alkylate diethyl malonate, and the resulting diester is then hydrolyzed and decarboxylated to yield the final product.

Figure 2: Key stages of the malonic ester synthesis for the final step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 1-(Bromomethyl)-2-fluoro-5-methylbenzene | 203.06 | 30.0 g | 0.148 |

| Diethyl Malonate | 160.17 | 26.0 g | 0.162 |

| Sodium Ethoxide | 68.05 | 10.1 g | 0.148 |

| Ethanol (absolute) | 46.07 | 200 mL | - |

| Sodium Hydroxide | 40.00 | 20.0 g | 0.500 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Alkylation: a. In a round-bottom flask, dissolve sodium ethoxide (10.1 g, 0.148 mol) in absolute ethanol (100 mL). b. Add diethyl malonate (26.0 g, 0.162 mol) dropwise to the solution. c. Stir the mixture for 30 minutes at room temperature. d. Add a solution of 1-(bromomethyl)-2-fluoro-5-methylbenzene (30.0 g, 0.148 mol) in ethanol (50 mL) dropwise. e. Heat the reaction mixture to reflux for 4 hours. f. Cool the mixture and remove the ethanol under reduced pressure. g. Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL). h. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent to obtain the crude diethyl 2-((2-fluoro-5-methylphenyl)methyl)malonate.

-

Hydrolysis and Decarboxylation: a. To the crude diester, add a solution of sodium hydroxide (20.0 g, 0.500 mol) in water (100 mL) and ethanol (50 mL). b. Heat the mixture to reflux for 4 hours to hydrolyze the esters. c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. e. Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation. f. Cool the mixture to room temperature, and the product may precipitate. If not, extract with diethyl ether (3 x 100 mL). g. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by vacuum distillation.[11]

Conclusion

The synthesis of this compound from p-xylene is a challenging yet feasible multi-step process. The protocols outlined in this document provide a detailed roadmap for this synthesis, highlighting key considerations and potential difficulties, such as the regioselectivity of the benzylic bromination. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity. This application note serves as a valuable resource for researchers embarking on the synthesis of this and structurally related compounds.

References

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

-

Shieh, W. R., & Chen, C. S. (1993). Purification and characterization of novel "2-arylpropionyl-CoA epimerases" from rat liver cytosol and mitochondria. The Journal of biological chemistry, 268(5), 3487–3493. [Link]

-

Tundo, P., Selva, M., & Bomben, A. (1995). MONO-α-METHYLATION OF ARYLACETONITRILES AND METHYL ARYLACETATES BY DIMETHYL CARBONATE: A GENERAL METHOD FOR THE SYNTHESIS OF PURE 2-ARYLPROPIONIC ACIDS. Organic Syntheses, 72, 148. [Link]

-

Organic Syntheses Procedure for 2-phenylpropionic acid. [Link]

-

Pearson Education. (n.d.). p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. [Link]

- Google Patents. (2004).

-

MDPI. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]

-

Quora. (2019). What is Balz-Schiemann reaction? [Link]

-

ResearchGate. (n.d.). The optimal reaction conditions for synthesis nitro-p-xylene. [Link]

-

Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

-

U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 2-Methyl-5-Nitroaniline. [Link]

-

Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

-

ResearchGate. (n.d.). Purification and Characterization of novel '2-arylpropionyl-CoA epimerases' from rat liver cytosol and mitochondria. [Link]

-

ResearchGate. (n.d.). Chart showing the performance of benzylic bromination upon altering... [Link]

-

J&K Scientific LLC. (2025). Schiemann Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

-

Chemistry Steps. (2024). Benzylic Bromination. [Link]

-

Purdue University. (n.d.). Grignard Reagents. [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

-

National Center for Biotechnology Information. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

-

National Center for Biotechnology Information. (2012). Lewis Acid Catalyzed Benzylic Bromination. [Link]

-

Vaia. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Cheméo. (n.d.). 2-Fluoro-5-methylaniline (CAS 452-84-6). [Link]

-

Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

-

Cambridge University Press. (n.d.). 19. The Grignard Reaction. [Link]

-

XMB. (2023). Quick and partial report on benzyl bromide synthesis. [Link]

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Link]

-

Cambridge University Press. (n.d.). Grignard Reaction. [Link]

- Google Patents. (2005).

-

Sungkyunkwan University. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Balz-Schiemann Reaction [organic-chemistry.org]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to a Privileged Scaffold

The 2-aryl propionic acid motif is a cornerstone in the pharmaceutical industry, most notably as the core structure of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen and Naproxen. Traditional synthetic routes to these vital compounds often involve multi-step sequences that can be inefficient and generate significant waste. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, offering a more direct, efficient, and versatile strategy for the synthesis of 2-aryl propionic acids. This application note provides a comprehensive guide to the palladium-catalyzed α-arylation of propionic acid derivatives, delving into the mechanistic underpinnings, offering detailed experimental protocols, and showcasing the power of this methodology in the synthesis of key pharmaceutical agents.

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a robust and general synthetic method.[1] This transformation involves the coupling of an enolate, generated in situ from a carboxylic acid derivative, with an aryl halide, catalyzed by a palladium complex. The pioneering work of research groups led by John F. Hartwig and Stephen L. Buchwald has been instrumental in developing highly active and selective catalyst systems, significantly expanding the scope and utility of this reaction.[2][3]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of propionic acid derivatives proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

A plausible catalytic cycle for this transformation involves three key steps: oxidative addition, enolate binding and subsequent C-C bond-forming reductive elimination.[1]

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl > OTf.

-

Enolate Formation and Transmetalation (or Deprotonation): A base is used to deprotonate the α-carbon of the propionic acid derivative, forming an enolate. This enolate then coordinates to the Pd(II) center. In some protocols, particularly those developed by Hartwig, zinc enolates are utilized. These can be pre-formed or generated in situ and offer advantages in terms of stability and functional group tolerance compared to their alkali metal counterparts.[4][5]

-

Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate fragment, both bound to the palladium center, couple to form the 2-aryl propionic acid derivative. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is known to accelerate this step.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 3. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

- 4. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Note: High-Fidelity Synthesis of Arylpropanoic Acids via Grignard Carboxylation

Abstract & Scope

This application note details the protocol for synthesizing 2-arylpropanoic acids (the "profen" class of NSAIDs, e.g., Ibuprofen, Fenoprofen) via the Grignard carboxylation of secondary benzylic halides .

While the Grignard reaction is a staple of organic synthesis, this specific transformation presents a high-risk failure mode: Wurtz-type homocoupling (dimerization) . The secondary benzylic radical/anion intermediate is highly stabilized, making it prone to reacting with unreacted alkyl halide rather than the magnesium surface. This protocol utilizes High-Dilution/Slow-Addition (HDSA) kinetics to suppress dimerization and maximize the yield of the monomeric carboxylic acid.

Target Audience: Medicinal chemists and process development scientists optimizing NSAID scaffolds.

Mechanistic Insight & Critical Parameters

The Dimerization Challenge

In standard Grignard preparations, the formation of the organomagnesium species (

For 1-halo-1-arylethanes (the precursor to arylpropanoic acids), the benzylic position stabilizes the radical intermediate, significantly accelerating the parasitic Wurtz coupling. To mitigate this, the concentration of unreacted

Reaction Scheme

The synthesis of Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is used here as the representative model.

Figure 1: Reaction pathway highlighting the critical branch point between productive Grignard formation and parasitic dimerization.

Equipment & Reagents

Reagents

| Reagent | Specification | Role |

| 1-chloro-1-(4-isobutylphenyl)ethane | >98% Purity | Substrate (R-Cl preferred over R-Br to reduce coupling rate) |

| Magnesium Turnings | Grignard Grade (freshly crushed) | Metal Source (1.5 - 2.0 eq) |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent (Stabilizes Grignard complex) |

| Iodine ( | Crystal | Activator |

| Carbon Dioxide ( | Bone-dry gas or washed dry ice | Electrophile |

Equipment

-

Reactor: 3-neck round-bottom flask (flame-dried under

flow). -

Addition: Pressure-equalizing addition funnel (essential for flow control).

-

Condenser: Reflux condenser with

drying tube or -

Temperature Control: Oil bath (heating) and Ice/Salt bath (cooling).

Experimental Protocol

Phase 1: Magnesium Activation & Initiation

Objective: Remove the MgO passivation layer to allow electron transfer.

-

Setup: Assemble glassware hot (from oven) and cool under a stream of dry Nitrogen.

-

Loading: Charge the flask with Magnesium turnings (1.5 equivalents).

-

Note: Mechanically crush turnings with a mortar/pestle immediately before loading to expose fresh metal lattice.

-

-

Activation: Add a single crystal of Iodine and just enough anhydrous THF to cover the Mg.

-

Initiation: Heat gently with a heat gun until the iodine color fades (formation of

).-

Validation: The solution should turn colorless/turbid, and gentle bubbling should be visible.[1]

-

Phase 2: Grignard Formation (The Critical Step)

Objective: Form R-MgCl while suppressing R-R dimerization.

-

Dilution Preparation: Dissolve the aryl halide substrate in anhydrous THF.

-

Ratio: 1g Substrate : 10mL THF. (High dilution is mandatory).

-

-

The "Seeding" Volume: Add approx. 5% of the halide solution to the activated Mg. Wait for self-sustaining reflux.

-

Controlled Addition: Once reflux stabilizes, begin dropwise addition of the remaining halide solution.

-

Rate: 1 drop per 2-3 seconds.

-

Temperature: Maintain a gentle reflux (

). If the reflux dies, STOP addition. Accumulation of unreacted halide is dangerous and leads to dimerization.

-

-

Post-Reaction: After addition is complete, reflux for an additional 30–60 minutes to consume all R-X.

-

Visual Check: The solution should be dark grey/brown. A bright red/orange color often indicates excessive Wurtz coupling.

-

Phase 3: Carboxylation

Objective: Trap the nucleophile with

-

Cooling: Cool the Grignard solution to

(ice bath).-

Why? Lower temperature increases the solubility of

gas in THF and moderates the exotherm.

-

-

Introduction of

:-

Method A (Preferred for Purity): Bubble dried

gas (passed through a -

Method B (Rapid): Add crushed dry ice directly. Warning: Commercial dry ice contains water ice. It must be rinsed with solvent or fresh anhydrous ether before addition to avoid quenching the Grignard with protons.

-

-

Reaction: Stir vigorously. The mixture will become gelatinous as the carboxylate salt (

) precipitates.

Phase 4: Workup & Isolation[2]

-

Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and 6M HCl (pH < 2).

-

Caution: Vigorous foaming (

release) and exotherm.

-

-

Extraction: Extract the aqueous phase 3x with Diethyl Ether or Ethyl Acetate.

-

Base Extraction (Purification Trick):

-

Extract the organic layer with 1M NaOH. The product (carboxylic acid) moves to the aqueous phase as the sodium salt.

-

The impurities (dimer

, unreacted

-

-

Acidification: Acidify the aqueous NaOH layer with 6M HCl to precipitate the pure Arylpropanoic Acid.

-

Filtration/Recrystallization: Filter the white solid and recrystallize from Heptane/Ethanol.

Process Visualization

Figure 2: Step-by-step workflow emphasizing the purification logic (Base Extraction) to remove Wurtz dimers.

Troubleshooting & Safety

| Observation | Diagnosis | Corrective Action |

| No reaction start (No reflux/turbidity) | Passivated Mg or Wet Solvent | Add 2 drops 1,2-dibromoethane (entrainment). If fails, sonicate Mg under solvent. |

| Solution turns bright red/orange | Wurtz Coupling (Dimerization) | Addition was too fast or concentration too high. Cannot reverse. Proceed, but rely on Base Extraction (Step 4.3) to purify.[2] |

| Low Yield | Moisture contamination | Flame dry glassware immediately before use. Ensure |

| Violent Exotherm | Runaway Grignard formation | Safety Hazard. Stop addition immediately. Apply ice bath.[1][2][3][4] Ensure condenser flow is maxed. |

Safety Note

-

Peroxides: THF forms explosive peroxides. Test solvent with peroxide strips before distillation/use.

-

Pressure: Never heat a closed system. Ensure the

line has a bubbler to relieve pressure.

References

-

Kjonaas, R. A., et al. (2011).[5] "Synthesis of Ibuprofen in the Introductory Organic Laboratory." Journal of Chemical Education. [Link][5]

-

Organic Syntheses. (1977). "2-Phenylpropionic Acid."[6][7][8] Org.[9][10][11] Synth. 57, 182. [Link]

-

Master Organic Chemistry. (2015). "Reactions of Grignard Reagents." [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]

- 7. CN102351684A - Preparation method of 2-phenylpropionic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 11. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

Application Note: Chiral Separation of 2-(2-Fluoro-5-methylphenyl)propanoic Acid Enantiomers by HPLC

Abstract

This application note details the method development and validation strategy for the enantiomeric resolution of 2-(2-Fluoro-5-methylphenyl)propanoic acid (FMPA) . As a chiral 2-arylpropanoic acid (2-APA), FMPA belongs to the "profen" class of non-steroidal anti-inflammatory drug (NSAID) analogs. Due to the pharmacological differences often observed between S- and R-enantiomers in this class (e.g., S-enantiomers typically inhibiting cyclooxygenase), enantiopurity is a Critical Quality Attribute (CQA).

This guide presents two robust protocols:

-

Normal Phase (NP): High-resolution separation using an Amylose-based Chiral Stationary Phase (CSP).[1]

-

Reversed Phase (RP): A sustainable, MS-compatible alternative using an Immobilized CSP.[1]

Physicochemical Context & Separation Strategy

Molecule Analysis[1][2][3]

-

Compound: this compound[2]

-

Structure: A phenyl ring substituted with a fluorine at the ortho position and a methyl group at the meta position, attached to a chiral propanoic acid moiety.[1]

-

Acidity (pKa): ~4.2 – 4.5 (Carboxylic acid).[1]

-

UV Cutoff: ~220 nm (Primary), ~254 nm (Secondary).[1]

The Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (polysaccharide carbamates).[1]

-

The "Ortho-Effect": The 2-Fluoro substituent creates a "kink" in the phenyl ring's planar alignment. This steric bulk significantly enhances recognition on Amylose tris(3,5-dimethylphenylcarbamate) phases compared to unsubstituted analogs.[1]

-

Acidic Suppression: The free carboxylic acid moiety will ionize at neutral pH, leading to peak tailing and loss of chiral recognition.[1] Acidic additives (TFA or Formic Acid) are strictly required to keep the analyte in its non-ionized (protonated) state, ensuring hydrogen bonding with the CSP carbamate groups.[1]

Experimental Protocols

Protocol A: Normal Phase (Gold Standard)

Best for: Maximum resolution (

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 230 nm |

| Injection Vol. | 10 µL (1 mg/mL in Mobile Phase) |

| Expected | > 2.5 |

Technical Insight: Isopropanol (IPA) is preferred over Ethanol here because IPA's bulkier structure often enhances selectivity on Amylose columns by altering the chiral cavity shape.[1] The 0.1% TFA is non-negotiable; omitting it will result in broad, varying retention times.[1]

Protocol B: Reversed Phase (Immobilized)

Best for: LC-MS compatibility, green chemistry compliance, and trace impurity analysis.

| Parameter | Condition |

| Column | Chiralpak IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 150 x 4.6 mm, 3 µm |

| Mobile Phase | Acetonitrile : 20 mM Ammonium Formate (pH 2.5 with Formic Acid) (40 : 60 v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 30°C |

| Detection | UV @ 220 nm or MS (ESI-) |

| Run Time | < 12 min |

Technical Insight: Standard coated columns (AD-H) cannot tolerate water/acetonitrile mixtures.[1] You must use an immobilized phase (IA, IB, IC) for this protocol.[1] The low pH (2.[1]5) ensures the acid remains protonated while being compatible with MS ionization (negative mode).[1]

Method Development Decision Tree

The following diagram illustrates the logical workflow for selecting and optimizing the method for FMPA separation.

Caption: Decision logic for selecting Normal Phase vs. Reversed Phase based on solubility and detection requirements.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per GLP standards, the following criteria must be met before running sample batches.

| Parameter | Acceptance Limit | Rationale |

| Resolution ( | Ensures baseline separation for accurate quantitation of the minor enantiomer (0.1% impurity level). | |

| Tailing Factor ( | Values > 1.5 indicate insufficient acid additive or column aging.[1] | |

| Repeatability ( | RSD | Verifies pump stability and equilibration.[1] |

| Capacity Factor ( | Ensures the first peak is separated from the solvent front (void volume).[1] |

Troubleshooting Guide

-

Problem: Peak splitting or "shouldering".

-

Problem: Drifting retention times.

References

-

Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[1] Link

-

Maier, N. M., Franco, P., & Lindner, W. (2001).[1] Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

-

Yamamoto, C., Okamoto, Y. (2003).[1] Optically active polymers for chiral separation.[1] Bulletin of the Chemical Society of Japan, 76(2), 203-215. (Foundational work on Amylose/Cellulose recognition mechanisms).

-

Sigma-Aldrich. Chiral HPLC Method Development Guide. Link

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. 1250482-13-3|this compound|BLD Pharm [bldpharm.com]

- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Analytical Protocols for Purity Assessment of 2-(2-Fluoro-5-methylphenyl)propanoic acid

Abstract & Scope

This application note details the analytical framework for the quality control of 2-(2-Fluoro-5-methylphenyl)propanoic acid (CAS: 1250482-13-3). As a structural analog to the 2-arylpropionic acid (2-APA) class of NSAIDs (e.g., Flurbiprofen, Loxoprofen), this compound possesses a chiral center at the

-

Chemical Purity: Reversed-Phase HPLC (RP-HPLC) to quantify synthetic by-products and degradation species.

-

Enantiomeric Purity: Normal-Phase Chiral HPLC to determine Enantiomeric Excess (

).

This guide synthesizes class-specific methodologies for 2-APAs, adapted specifically for the fluorinated and methylated substitution pattern of the target molecule.

Chemical Purity Assessment (RP-HPLC)

Methodological Rationale

The target analyte contains a carboxylic acid moiety (

Validated Protocol

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV-DAD at 220 nm (primary) and 254 nm (secondary) |

| Injection Vol | 5-10 µL |

| Run Time | 20 minutes |

Gradient Program:

-

0.0 min: 60% A / 40% B

-

12.0 min: 10% A / 90% B

-

15.0 min: 10% A / 90% B

-

15.1 min: 60% A / 40% B (Re-equilibration)

-

20.0 min: End

Critical Impurity Analysis

Potential process impurities based on standard synthesis routes (e.g.,

-

Des-methyl analog: 2-(2-Fluorophenyl)propanoic acid (Elutes earlier).

-

Regioisomers: 2-(2-Fluoro-4-methylphenyl)propanoic acid (Requires high-efficiency separation; critical pair).

-

Precursor: 2-Fluoro-5-methylphenylacetic acid (Elutes earlier due to lack of

-methyl hydrophobicity).

Enantiomeric Purity Assessment (Chiral HPLC)

Chiral Selection Logic

2-APAs are best separated using polysaccharide-based stationary phases (Amylose or Cellulose carbamates). The "3-point interaction" model (H-bonding,

Crucial Additive: Trifluoroacetic acid (TFA) must be added to the mobile phase (0.1%) to suppress the ionization of the carboxylic acid. Without TFA, the enantiomers will not resolve and will elute as broad smears.

Validated Protocol

| Parameter | Specification |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent. 4.6 × 250 mm, 5 µm.[1] |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Mode | Isocratic |

| Column Temp | 25°C (Lower temperature often improves resolution for 2-APAs) |

| Detection | UV at 220 nm |

| Sample Diluent | Mobile Phase (without TFA if stability is a concern, but typically safe) |

System Suitability Criteria:

-

Resolution (

): > 1.5 between enantiomers. -

Tailing Factor: < 1.5.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for method selection and troubleshooting, specifically tailored for acidic chiral compounds.

Caption: Analytical workflow for the sequential assessment of chemical and chiral purity of 2-APAs.

Protocol: Sample Preparation

Warning: This compound is an organic acid. Ensure all glassware is clean and free of alkaline detergent residues which can cause salt formation and peak splitting.

Standard Preparation[2][3]

-

Weigh accurately 10.0 mg of reference standard into a 10 mL volumetric flask.

-

Dissolve in 5 mL of Methanol (for RP-HPLC) or Ethanol (for Chiral HPLC).

-

Sonicate for 5 minutes.

-

Dilute to volume with the respective diluent.

-

Filter through a 0.45 µm PTFE syringe filter . Nylon filters may bind acidic compounds and should be avoided unless validated.

Mass Spectrometry (Impurity ID)

For LC-MS analysis (to identify unknown peaks), replace Phosphoric Acid in the RP-HPLC method with 0.1% Formic Acid .

-

Ionization Mode: ESI Negative Mode (

). -

Expected Mass: Molecular Weight = 182.19 g/mol . Look for

181.2.

References

-

BenchChem. (2025).[1][2] Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide. Retrieved from

-

Ye, J., et al. (2014).[3] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase. RSC Advances. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-(5-Fluoro-2-methylphenyl)propionic acid Product Information. Retrieved from (Note: Reference used for structural analog properties).

-

BLD Pharm. (n.d.). This compound (CAS 1250482-13-3).[4] Retrieved from

-

Shodex. (n.d.). HPLC Separation of 2-arylpropionic acids. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 1250482-13-3|this compound|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

troubleshooting guide for Friedel-Crafts acylation of substituted benzenes

Welcome to the Reaction Optimization Center (ROC). Status: Online | Tier: Level 3 Support (Senior Scientist)

You have reached the advanced troubleshooting hub for Friedel-Crafts (F-C) Acylation. Unlike standard textbook protocols, this guide addresses the specific failure modes encountered in complex drug discovery scaffolds.

PART 1: THE DIAGNOSTICS (Troubleshooting & FAQs)

Ticket #001: "My reaction stalled at 50% conversion."

Diagnosis: The Stoichiometric Trap.

Unlike F-C Alkylation (which is catalytic), F-C Acylation requires stoichiometric Lewis acid. The product of your reaction is a ketone.[1][2] Ketones are Lewis bases. As product forms, it complexes with the

-

The Fix:

-

For Acid Chlorides: Use >1.1 equivalents of Lewis Acid (LA).

-

For Anhydrides: Use >2.2 equivalents of LA (the byproduct acid also traps one equivalent of LA).

-

Protocol Adjustment: Do not add the catalyst all at once if the reaction is exothermic. Add the LA to the acyl chloride first to form the acylium ion, then add the substrate.

-

Ticket #002: "I'm getting zero yield with my nitro-substituted ring."

Diagnosis: Electronic Deactivation Threshold.

F-C Acylation is highly sensitive to electron density. The acylium ion (

-

The "Hard Stop" Rule: If your ring is less reactive than a mono-halobenzene (e.g., chlorobenzene), F-C acylation using standard

will likely fail. -

The Fix:

-

Intramolecular Advantage: If possible, design the synthesis to be intramolecular. Entropy favors ring closure even on deactivated systems.

-

Superacid Media: Switch solvent to triflic acid (HOTf) or use a mixed anhydride system (TFAA/TFA) to generate a "superelectrophile."

-

Ticket #003: "The work-up is a nightmare. It's just a white emulsion."

Diagnosis: Aluminum Hydroxide Gelation.

Quenching

-

Protocol A (The Standard Acid Quench): Pour the reaction mixture slowly into a beaker of ice + conc. HCl . The acid keeps aluminum species in solution as

or -

Protocol B (The Rochelle Salt "Hack"): If your product is acid-sensitive: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) . The tartrate acts as a bidentate ligand, sequestering the aluminum into a water-soluble complex that separates cleanly from the organic layer. Stir vigorously for 1-2 hours until two clear layers form.

PART 2: DECISION MATRICES & DATA

Table 1: Substituent Compatibility Matrix

Can I acylate this ring?

| Substrate Type | Substituent Example | Reactivity | Recommended Conditions |

| Activated | FAIL | Do Not Attempt. LA complexes with substituent. Protect as ester/amide first. | |

| Activated | High | Mild LA ( | |

| Neutral | Standard | ||

| Deactivated | Low | ||

| Dead | None | Fail. Switch to organometallic coupling (e.g., Weinreb amide synthesis). |

Table 2: Regioselectivity Control (The Naphthalene Switch)

Controlling Kinetic vs. Thermodynamic Isomers in Polyaromatics

| Desired Isomer | Control Type | Solvent System | Mechanism |

| 1-Acyl (Alpha) | Kinetic | Sterics dominate; rapid attack at the most electron-rich position. | |

| 2-Acyl (Beta) | Thermodynamic | Nitrobenzene | Solvation of the bulky |

PART 3: VISUALIZATION

Figure 1: The "Stoichiometric Trap" Mechanism

Why you need >1 equivalent of catalyst.

Caption: The reaction product (ketone) is a Lewis Base that sequesters the catalyst. Once the product forms, it removes active AlCl3 from the cycle, requiring stoichiometric quantities.

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow to identify the root cause of reaction failure, differentiating between chemical limitations and procedural errors.

PART 4: MODERN ALTERNATIVES (Green Chemistry)

The "Green" Upgrade: Lanthanide Triflates

For high-value pharmaceutical intermediates where aluminum waste is unacceptable, switch to Lanthanide Triflates (e.g.,

-

Why: Unlike

, these are water-tolerant and truly catalytic (can be recovered). -

Protocol:

-

Mix Arene (1.0 equiv), Anhydride (1.5 equiv), and

(0.1 equiv). -

Solvent: Nitromethane (

) is often required for rate acceleration. -

Heat to 50°C.

-

Workup: Extract product; the catalyst remains in the aqueous phase and can be dried/reused.

-

REFERENCES

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 6.11: Aromatic Ketones).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The authoritative text on mechanism and Lewis acid complexes).

-

Kobayashi, S., Hachiya, I., Araki, M., & Ishitani, H. (1993). Lanthanide Triflates as Water-Tolerant Lewis Acids.[5] Tetrahedron Letters, 34(23), 3755-3758. (Protocol for Green/Catalytic Acylation).

-

Eames, J., et al. (2000). Efficient modification of the Friedel–Crafts acylation of activated arenes. Journal of the Chemical Society, Perkin Transactions 1. (Regioselectivity data).

Sources

Technical Support Center: Purification of Fluorinated Organic Acids

This guide is structured as a dynamic Technical Support Center for researchers dealing with the unique physicochemical behaviors of fluorinated organic acids (FOAs).

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The Fluorine Effect

Fluorinated organic acids (e.g., Trifluoroacetic acid (TFA), Pentafluorobenzoic acid, and Perfluoroalkyl substances like PFBA/PFOA) present a "bipolar" purification challenge. The high electronegativity of fluorine creates two simultaneous extremes:

-

Hyper-Acidity: The inductive effect drops pKa values significantly (e.g., Acetic acid pKa ~4.76 vs. TFA pKa ~0.23), creating tight ion pairs that resist standard extraction.

-

Fluorous Lipophilicity: The C-F bond creates a "non-stick" hydrophobic character that leads to erratic adsorption on glass and plastic surfaces, often resulting in "ghost" losses during purification.

Module 1: Isolation & Handling of Trace Fluorinated Acids

Context: You are trying to isolate short-chain PFAS (e.g., PFBA, TFA) or fluorinated intermediates, but yields are inconsistently low.

Q1: "I am losing my short-chain fluorinated acid (C2-C4) during concentration. Is it volatility or adsorption?"

Diagnosis: It is likely both, but the mechanism depends on your container and pH. Short-chain FOAs (like Trifluoroacetic acid or Perfluorobutanoic acid) are highly volatile in their protonated (free acid) form but "sticky" in aqueous solution.

The "Invisible Loss" Mechanism:

-

Volatility: TFA (bp 72°C) and PFBA (bp 140°C) have significant vapor pressure. If you evaporate acidic solutions to dryness, they sublime or co-evaporate.

-

Adsorption: Unlike standard organics, FOAs are amphiphilic. Long-chain PFAS adsorb to polypropylene (PP); however, glass surfaces can permanently bind specific fluorinated motifs due to interaction with silanols, especially at low pH.

Protocol: The "Ammonia Trap" Concentration Method To prevent volatility loss, you must lock the acid as a non-volatile salt before evaporation.

-

pH Adjustment: Add 1% Ammonium Hydroxide (

) to your fraction until pH > 9.-

Why: This converts the free acid (

) to the ammonium salt (

-

-

Material Selection: Use Polypropylene (PP) or High-Density Polyethylene (HDPE) containers.[1][2] Avoid borosilicate glass for trace analysis (<100 ppb).

-

Evaporation: Nitrogen blow-down (TurboVap) at <40°C. Do not use rotary evaporation for volumes <5 mL to avoid coating the large glass surface area of the flask.

Data: Adsorption Losses by Material (24h Exposure)

| Analyte (100 ng/L) | Borosilicate Glass Loss | Polypropylene (PP) Loss | HDPE Loss |

|---|---|---|---|

| PFBA (C4) | ~15-20% | < 5% | < 2% |

| PFOA (C8) | < 10% | ~25-40% (Hydrophobic effect) | ~15% |

| TFA (C2) | Negligible (if sealed) | Negligible | Negligible |

Critical Note: For Long-chain PFAS (>C8), the trend flips. They are so hydrophobic they bind to plastic. For these, use Silanized Glass or add 50% Methanol to the storage solvent to disrupt hydrophobic binding.

Module 2: Breaking the Azeotrope (Bulk Purification)

Context: You have synthesized a fluorinated acid (e.g., TFA) or are recycling it, but you cannot remove the final 20% water.

Q2: "I cannot distill my fluorinated acid to dryness. The temperature stalls at ~105°C."

Diagnosis: You have hit the Azeotropic Wall .[3] TFA and water form a maximum-boiling azeotrope (approx. 80% TFA / 20% Water) that boils at 105.5°C, which is higher than pure TFA (72°C) or water (100°C). You cannot separate this by simple distillation.[4]

Protocol: Sulfuric Acid Dehydration To break the azeotrope, you must use a dehydrating agent that does not react with the C-F bond.

-

Setup: Set up a fractional distillation apparatus.

-

Addition: Add concentrated Sulfuric Acid (

) to the TFA/Water azeotrope.-

Ratio: 1:1 to 2:1 (

:Azeotrope) by weight. -

Mechanism:[5]

sequesters the water, breaking the azeotrope and liberating free TFA.

-

-

Distillation: Heat the mixture. Pure TFA will distill over at 72°C .

-

Safety: Ensure the receiver flask is cooled to 0°C to prevent re-evaporation.

Visualization: Azeotrope Breaking Workflow

Figure 1: Decision logic for purifying bulk fluorinated acids from aqueous mixtures.

Module 3: Removing TFA from Prep-HPLC Fractions

Context: You used TFA as a modifier in Prep-HPLC. Now your compound is a TFA salt, which is cytotoxic and suppresses MS signals.

Q3: "Lyophilization isn't removing the TFA from my drug candidate. Why?"

Diagnosis: TFA is not just a solvent; it is a counter-ion. If your compound has a basic nitrogen (amine), it forms a stable Trifluoroacetate salt. Lyophilization removes excess free TFA, but it cannot break the ionic bond of the salt form.

Protocol: The "HCl Exchange" Method (Gold Standard) This method replaces the sticky TFA counter-ion with a chloride ion (HCl salt), which is biologically accepted and easier to handle.

-

Dissolution: Dissolve your TFA-salt residue in a mixture of Acetonitrile/Water.[6]

-

Acidification: Add 1 M HCl (approx. 10 equivalents relative to your compound).

-

Mechanism:[5] HCl is a stronger acid (pKa -7) than TFA (pKa 0.23). The high concentration of

and

-

-

Evaporation: Evaporate to dryness. The protonated TFA (now free acid) is volatile and leaves.[6]

-

Repetition: Repeat this step 3 times to ensure >99% exchange.

-

Final Step: Lyophilize from water to obtain the Hydrochloride salt.

Alternative: Solid Phase Extraction (SPE) for Free Basing If you need the free base (not a salt):

-

Use a Weak Anion Exchange (WAX) or Polymeric Carbonate cartridge (e.g., PL-HCO3).

-

Load the compound.[7] The column retains the TFA (anion exchange).

-

The basic compound passes through (or is eluted with organic solvent) as the free base.[8]

Module 4: Chromatography Challenges (The "Fluorous" Phase)

Context: Standard C18 columns fail to separate fluorinated analogs or show severe peak tailing.

Q4: "My fluorinated acid elutes near the void volume or tails badly on C18."

Diagnosis:

-

Void Volume: At neutral pH, FOAs are ionized (

) and too polar for C18. -

Tailing: Silanol interactions on the silica backbone bind the fluorinated tail.

Protocol: Fluorous Phase Chromatography For separating highly fluorinated acids (PFAAs), standard C18 is insufficient.

-

Stationary Phase: Switch to a PFP (Pentafluorophenyl) or C18-PFP hybrid column.

-

Mechanism:[5] These columns utilize

interactions and specific fluorine-fluorine interactions ("fluorous retention") to separate compounds based on the number of fluorine atoms.

-

-

Mobile Phase: Acidify the mobile phase (Formic acid 0.1%) to keep the FOA protonated (

form), increasing retention on the hydrophobic column.

Visualization: Analytical Troubleshooting Matrix

Figure 2: Troubleshooting logic for chromatographic separation of fluorinated acids.

References

-

Polymer Laboratories (Agilent). "StratoSpheres SPE for TFA Removal: Applications in Free Base Generation." Agilent Technologies Technical Notes. Available at: [Link] (Search: PL-HCO3 SPE TFA Removal).

-

Lath, S., et al. (2019).[9] "Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes."[9][10] Chemosphere, 222, 671-678. Available at: [Link]

-

Vierke, L., et al. (2013).[11] "Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport." Environmental Science & Technology.[12][13] Available at: [Link]

-

Waters Corporation. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX." Waters Application Notes. Available at: [Link]

-

Chai, Y., et al. (2023). "Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs)." Langmuir, 39, 45. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pfascentral.org [pfascentral.org]

- 3. CN103214362A - Method for extracting trifluoroacetic acid from explosive waste water - Google Patents [patents.google.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cypress-international.com [cypress-international.com]

- 8. waters.com [waters.com]

- 9. Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical implications of perfluoroalkyl substances adsorption on bottle materials: Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming low yield in multi-step synthesis of ibuprofen analogues